2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8-10-3-5-4(7(12)13)1-2-6(5)11-8/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYWTKMOKOXSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C1C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This can include the use of continuous flow reactors, which allow for more efficient and controlled reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese-catalyzed oxidation using Mn(OTf)2 and tert-butyl hydroperoxide (t-BuOOH) in water.
Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Recent studies have indicated that derivatives of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid exhibit promising anticancer properties. Research suggests that these compounds can inhibit the proliferation of various cancer cell lines by interfering with specific metabolic pathways involved in cell division and survival .
- Antiviral Properties
- Neuroprotective Effects
Materials Science
- Polymer Synthesis
- Nanocomposites
Biochemistry
- Enzyme Inhibition
-
Biomarker Development
- The unique structural features of this compound make it a potential candidate for developing biomarkers for disease diagnosis and monitoring therapeutic responses .
Case Studies
Mechanism of Action
The mechanism by which 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition or activation of enzymes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Antifolate Derivatives
Kotake et al. (1995) synthesized 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as antifolate agents. These compounds exhibited potent antitumor activity by inhibiting dihydrofolate reductase (DHFR), with IC50 values in the nanomolar range. The addition of a second amino group at position 4 (vs. the single amino group in the target compound) enhanced binding affinity to DHFR due to increased hydrogen bonding interactions .
Carboxylic Acid Derivatives
Ethyl esters of pyrimidine-5-carboxylic acids (e.g., 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester) are common intermediates in drug synthesis. These esters are hydrolyzed to carboxylic acids under basic conditions, as seen in the synthesis of antiviral and anticancer agents . The target compound’s free carboxylic acid group may enhance solubility compared to ester derivatives but could reduce cell permeability .
Thieno-Fused Analogs
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid (CAS 166113-90-2) incorporates a sulfur atom in the fused ring system. However, the thieno analog is classified as an irritant, whereas the target compound’s safety profile remains unstudied .
Antitumor Potential
The 2,4-diamino antifolate analogs (e.g., from Kotake et al.) demonstrated <10 nM potency against leukemia cell lines, suggesting that the target compound’s amino and carboxylic acid groups could be optimized for similar applications. The carboxylic acid moiety may enable metal chelation or interactions with polar enzyme residues .
Enzyme Inhibition
Pyrimidine carboxylic acids are known to inhibit kinases and proteases. For example, 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol (CAS 1030423-35-8) showed moderate activity against tyrosine kinases, highlighting the importance of substituent choice in modulating selectivity .
Biological Activity
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (CAS No. 1426072-28-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Cytotoxicity and Antiproliferative Effects
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that derivatives of pyrimidine compounds often demonstrate antiproliferative effects through various mechanisms.
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In Vitro Studies :
- The compound has been evaluated for its cytotoxic effects using the MTT assay against human cancer cell lines such as SGC-7901 (gastric cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited growth inhibition rates ranging from 75% to 84% at concentrations of 40 µg/mL .
- Table 1 summarizes the IC50 values for various derivatives tested against these cell lines:
These values indicate that the compounds derived from this scaffold have potent inhibitory effects on cancer cell proliferation.Compound Cell Line IC50 (µg/mL) 3a SGC-7901 1.07 ± 0.22 3b A549 0.61 ± 0.19 3d HepG2 0.51 ± 0.13 - Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is highly dependent on their structural characteristics. Modifications to the core structure can significantly enhance or diminish their potency:
- Key Findings :
- Compounds with specific substitutions on the aromatic rings showed improved cytotoxicity compared to unsubstituted analogs.
- The presence of functional groups such as hydroxyl or methoxy groups in particular positions on the pyrimidine ring has been associated with increased inhibitory activity against CDK tyrosine kinases, which play a crucial role in cancer progression .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment :
- Kinase Inhibition :
Q & A
Q. What are the common synthetic routes for preparing 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid?
A typical method involves cyclization of precursors such as ethyl-1,2,3,4-tetrahydro-pyrimidine carboxylates under reflux with hydroxylamine hydrochloride and sodium hydroxide. This approach yields high purity products (85–92% yields) with minimal side reactions. Optimization of reaction time (4–6 hours) and stoichiometric ratios (e.g., 1:1.2 substrate-to-hydroxylamine) is critical for reproducibility .
Q. How is the compound characterized to confirm its structural integrity?
Structural validation employs FT-IR (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹), H NMR (to verify cyclopentane ring protons at δ 1.8–2.5 ppm and pyrimidine NH at δ 5.2–5.5 ppm), and mass spectrometry (to confirm molecular ion peaks). Advanced techniques like C NMR or X-ray crystallography may resolve ambiguities in tautomeric forms .
Q. What preliminary biological screening methods are used for this compound?
Antimicrobial activity is assessed via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements. Antifungal activity is tested against C. albicans using broth microdilution (MIC values). Positive controls like ciprofloxacin and fluconazole ensure assay validity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
The chlorine atom at the 4-position (in analogs like 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine) undergoes nucleophilic substitution with amines or alkoxides. Density Functional Theory (DFT) calculations predict electrophilic sites, while directing groups (e.g., Boc-protected amines) enhance selectivity. Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Structural-activity relationship (SAR) studies compare substituent effects (e.g., methyl vs. phenyl groups at position 6). For example, 1,6-dimethyl-4-phenyl derivatives show enhanced antibacterial activity (MIC 8–16 µg/mL) versus unsubstituted analogs. Multivariate analysis (e.g., PCA) identifies key physicochemical descriptors (logP, H-bond donors) driving activity discrepancies .
Q. How can synthetic yields be optimized without compromising purity?
Kinetic studies reveal that maintaining a reaction temperature of 80–85°C prevents byproduct formation (e.g., over-oxidation). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Process intensification using microwave-assisted synthesis reduces reaction time by 40% .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to bacterial dihydrofolate reductase (DHFR). Key interactions include hydrogen bonds between the carboxylic acid group and Arg residue, and π-π stacking of the cyclopentane ring with Phe. Free energy perturbation (FEP) calculations quantify binding affinity changes for mutant enzymes .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries (CID 59432064 for analogs) to confirm assignments .
- Biological Assays : Include cytotoxicity testing (e.g., MTT assay on HEK-293 cells) to differentiate antimicrobial efficacy from nonspecific toxicity .
- Synthetic Scalability : Pilot-scale reactions (50–100 g) require inert atmospheres (N) to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
